molecular formula C14H18BrNO2 B1276404 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 904750-36-3

8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B1276404
CAS No.: 904750-36-3
M. Wt: 312.2 g/mol
InChI Key: MJANUFLPRSVKPI-UHFFFAOYSA-N
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Description

8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[45]decane is a spiro compound characterized by a unique structure that includes a bromobenzyl group and a spiro linkage involving a dioxane and azaspirodecane moiety

Scientific Research Applications

8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:

Safety and Hazards

The compound is sealed in dry conditions at 2-8°C . It has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed .

Preparation Methods

The synthesis of 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of 4-bromobenzyl chloride with 1,4-dioxa-8-azaspiro[4.5]decane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

For industrial production, the process can be scaled up by optimizing reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various functionalized derivatives of the original compound.

Mechanism of Action

The mechanism of action of 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can engage in π-π interactions with aromatic residues in proteins, while the spiro linkage provides structural rigidity that can influence binding affinity and specificity. The compound may also undergo metabolic transformations that modulate its activity and effects .

Comparison with Similar Compounds

8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane can be compared with other spiro compounds, such as:

    8-bromo-1,4-dioxaspiro[4.5]decane: This compound lacks the bromobenzyl group, making it less versatile in terms of functionalization and biological activity.

    1,4-dioxaspiro[4.5]decane-8-carboxylic acid:

The uniqueness of this compound lies in its combination of a bromobenzyl group with a spiro linkage, providing a balance of reactivity and stability that is advantageous for various applications.

Properties

IUPAC Name

8-[(4-bromophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c15-13-3-1-12(2-4-13)11-16-7-5-14(6-8-16)17-9-10-18-14/h1-4H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJANUFLPRSVKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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